molecular formula C14H11FO B1613287 3-(4-Fluoro-3-methylphenyl)benzaldehyde CAS No. 343604-38-6

3-(4-Fluoro-3-methylphenyl)benzaldehyde

Cat. No. B1613287
CAS RN: 343604-38-6
M. Wt: 214.23 g/mol
InChI Key: IFMWARRXRDWXBH-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)benzaldehyde, also known as 4-Fluoro-3-methylbenzaldehyde, is a chemical compound that belongs to the class of aromatic aldehydes. It is widely used in scientific research applications, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(3-(4-Fluoro-3-methylphenyl)benzaldehydeethylphenyl)benzaldehyde is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, indicating its potential as a promising anticancer agent.
Biochemical and Physiological Effects
3-(3-(4-Fluoro-3-methylphenyl)benzaldehydeethylphenyl)benzaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at various stages. Furthermore, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-(4-Fluoro-3-methylphenyl)benzaldehydeethylphenyl)benzaldehyde in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be easily modified to produce various derivatives with different biological activities. However, one of the main limitations of using this compound is its high toxicity, which can pose a risk to researchers working with it. Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

There are several future directions for the use of 3-(3-(4-Fluoro-3-methylphenyl)benzaldehydeethylphenyl)benzaldehyde in scientific research. One possible direction is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the use of this compound as a tool for studying various cellular processes such as apoptosis and cell cycle regulation. Additionally, this compound could be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity.

Scientific Research Applications

3-(3-(4-Fluoro-3-methylphenyl)benzaldehydeethylphenyl)benzaldehyde has a wide range of scientific research applications, particularly in the field of medicinal chemistry. It is commonly used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents. It has also been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-7-13(5-6-14(10)15)12-4-2-3-11(8-12)9-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWARRXRDWXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626534
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-methylphenyl)benzaldehyde

CAS RN

343604-38-6
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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